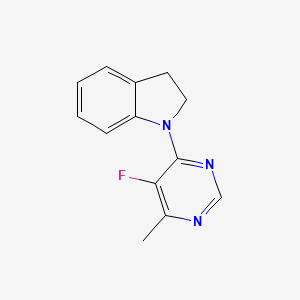

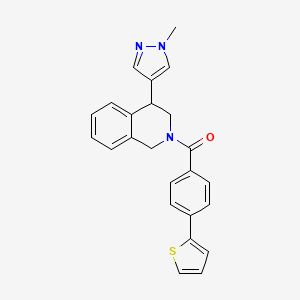

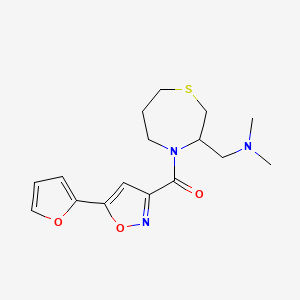

![molecular formula C16H18N2O3S B2535294 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide CAS No. 2097889-62-6](/img/structure/B2535294.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, also known as HQS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. HQS has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has focused on synthesizing novel quinoline derivatives, including structures similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, for their potent biological activities. These activities span antiviral, anti-inflammatory, and particularly antimicrobial effects. The synthesis methods employed often involve condensing different aromatic and heterocyclic aldehydes with quinoline moieties to yield derivatives with varied biological activities. These compounds are characterized using techniques like Thin Layer Chromatography (TLC), Melting point analysis, Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), and their purity and structural integrity are rigorously verified before biological evaluation (Sarade, Kalyane, & Shivkumar, 2011).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Another research direction involves the compound's role in inhibiting carbonic anhydrase (CA), a critical enzyme in physiological processes such as aqueous humor secretion in the eye. Derivatives of quinoline sulfonamides have been studied for their efficacy in lowering intraocular pressure (IOP), a key factor in glaucoma management. These studies demonstrate the compounds' potential as water-soluble, topically effective IOP-lowering agents, providing insights into the design of new antiglaucoma drugs (Borrás et al., 1999).

Antimicrobial Applications

Quinoline derivatives, similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, have been synthesized for antimicrobial purposes, targeting both Gram-positive and Gram-negative bacteria. The antimicrobial evaluation of these compounds reveals their potential as novel agents in fighting microbial infections, underlining the importance of structural variations in enhancing antimicrobial efficacy ( ).

Environmental Applications

Quinoline sulfonamides are also explored in environmental science, particularly in the detection and transformation of pollutants. Their interactions with environmental matrices, such as soil and water, and their roles in the biodegradation processes of hazardous substances, highlight their significance beyond biomedical applications. These studies provide a foundation for developing methods to monitor and mitigate environmental contamination by hazardous compounds (Reineke et al., 2008).

Propriétés

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(9-2-1-3-10-16)12-18-22(20,21)14-8-4-6-13-7-5-11-17-15(13)14/h2,4-9,11,18-19H,1,3,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKYFWJJUOXOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

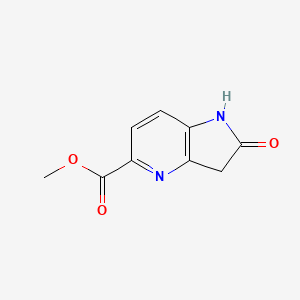

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)

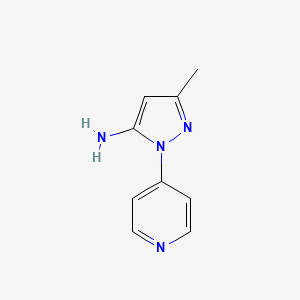

![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)

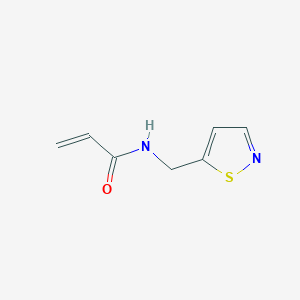

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)